

Evidence of URMC-099's Blood-Brain Barrier Permeability

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: **URMC-099**

Cat. No.: S548948

Get Quote

Evidence Type	Description	Context & Significance
Direct Description	Described as a " brain-penetrant " small molecule mixed-lineage kinase 3 (MLK3) inhibitor [1] [2] [3]	Foundational property allowing it to target pathological processes within the brain.
Functional Evidence	Prevents surgery-induced BBB disruption and associated cognitive impairment in a mouse model of orthopedic surgery [4]	Demonstrates a protective, stabilizing effect on the BBB under pathological conditions.
Mechanistic Insight	Modulates endolysosomal pathways in brain immune cells (microglia/macrophages), increasing retention of nanoformulated drugs in endosomal compartments [5]	Suggests its mechanism involves influencing intracellular trafficking, which can enhance therapeutic depots in the brain.

Detailed Experimental Evidence and Protocols

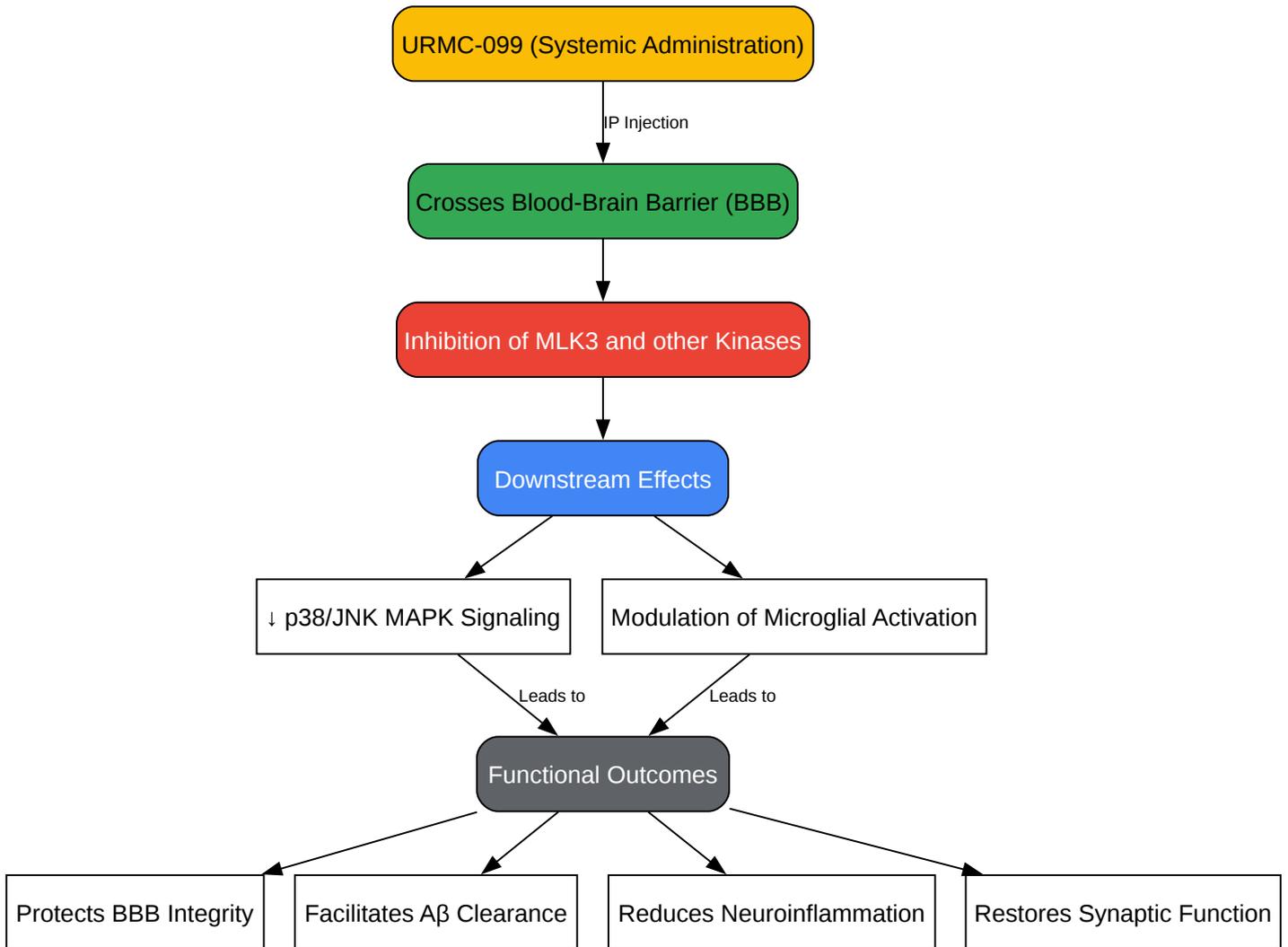
The evidence for **URMC-099**'s brain activity comes from various preclinical studies that demonstrate its functional effects.

- **Preventing Surgery-Induced BBB Disruption [4]:**

- **Animal Model:** 3- and 9-month-old male C57BL/6 mice underwent an open tibial fracture with intramedullary fixation under anesthesia and analgesia to model orthopedic surgery.
 - **URMC-099 Dosing:** Mice were treated with **URMC-099** (10 mg/kg, intraperitoneally). One protocol involved three pre-surgery and two post-surgery doses (12-hour intervals); another involved only three pre-surgery doses.
 - **BBB Assessment:** BBB permeability was assessed by **immunohistochemical staining for immunoglobulin G (IgG)** leakage into the brain. Surgery increased IgG leakage, indicating BBB disruption, which was prevented by **URMC-099** treatment.
 - **Key Finding:** Prophylactic **URMC-099** treatment was sufficient to prevent surgery-induced BBB disruption and subsequent cognitive impairment.
- **Facilitating Amyloid- β Clearance in an Alzheimer's Model [2]:**
 - **Animal Model:** 4-month-old APP/PS1 transgenic mice, a model of Alzheimer's disease.
 - **URMC-099 Dosing:** Mice received daily intraperitoneal injections of **URMC-099** (10 mg/kg) for 3 weeks.
 - **Key Finding:** Treatment reduced Alzheimer's pathology and **restored synaptic integrity and hippocampal neurogenesis**, providing direct evidence that systemically administered **URMC-099** reaches the brain in effective concentrations to exert neuroprotective effects. - **Modulating Intracellular Drug Trafficking [5]:**
 - **Model System:** Human monocyte-derived macrophages (MDM) and humanized mouse models of HIV-1 infection.
 - **Experimental Treatment:** Cells and animals were treated with **URMC-099** in combination with nanoformulated antiretroviral therapy (nanoART).
 - **Mechanism Insight:** Proteomic analyses (SWATH-MS) and Western blots revealed that **URMC-099** increased nanoART retention in **Rab7- and Rab11-associated recycling and late endosomes** within macrophages.
 - **Significance:** This effect on endolysosomal trafficking is a proposed mechanism for how **URMC-099** extends drug half-life and boosts anti-HIV activity, confirming its action on key intracellular pathways in brain target cells.

Mechanism of Action and Signaling Pathways

URMC-099's primary target is the mixed-lineage kinase 3 (MLK3), which sits upstream in the MAPK signaling pathway. Its "broad-spectrum" activity against other kinases contributes to its potent anti-inflammatory effects [4] [3]. The following diagram illustrates its core mechanism leading to BBB protection and reduced neuroinflammation.



[Click to download full resolution via product page](#)

URMC-099's mechanism of action from systemic administration to functional outcomes in the brain.

Importance in CNS Drug Development

The confirmed brain-penetrance of **URMC-099** makes it a valuable candidate and tool compound for several reasons:

- **Therapeutic Potential:** It can be developed for a range of **neurocognitive disorders (PND), Alzheimer's disease, multiple sclerosis, and HIV-associated neurocognitive disorders (HAND)** where neuroinflammation is a key driver of disease [4] [2] [3].
- **Adjunctive Therapy:** Its ability to modulate endolysosomal pathways suggests it could be used to **boost the efficacy and prolong the action of other CNS-targeted therapies**, such as nanoformulated drugs [5].
- **Favorable Profile:** Studies report that it has **favorable pharmacokinetic and toxicity profiles in rodents** and, importantly, does not appear to impair peripheral healing processes like fracture repair [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. The mixed-lineage kinase 3 inhibitor URMC-099 facilitates ... [neuroinflammation.biomedcentral.com]
2. URMC-099 facilitates amyloid- β clearance in a murine model ... [pmc.ncbi.nlm.nih.gov]
3. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects ... [eneuro.org]
4. The broad spectrum mixed-lineage kinase 3 inhibitor ... [pmc.ncbi.nlm.nih.gov]
5. The Mixed Lineage Kinase-3 Inhibitor URMC-099 ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Evidence of URMC-099's Blood-Brain Barrier Permeability]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548948#urmc-099-blood-brain-barrier-permeability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com